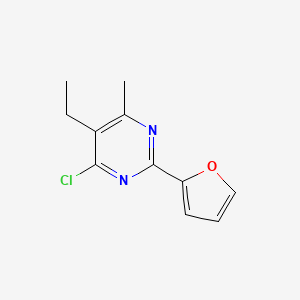
4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine
Descripción general
Descripción
4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine is a pyrimidine derivative with a complex molecular structure. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, and are fundamental components of nucleic acids (DNA and RNA). This compound, in particular, features chlorine, ethyl, furan, and methyl groups attached to the pyrimidine ring, making it a unique and versatile molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine typically involves multi-step organic reactions. One common method is the Chichibabin pyrimidine synthesis , which involves the reaction of β-dicarbonyl compounds with amidines. The specific steps may include:
Formation of the pyrimidine ring through the reaction of ethyl acetoacetate with guanidine.
Introduction of the chlorine atom at the 4-position via halogenation.
Addition of the furan-2-yl group at the 2-position through a nucleophilic substitution reaction.
Introduction of the methyl group at the 6-position using a suitable methylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different chemical and physical properties.
Substitution Products: Derivatives with different substituents at the pyrimidine ring.
Aplicaciones Científicas De Investigación
4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding nucleic acid interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely, but they often include interactions with cellular components and signaling molecules.
Comparación Con Compuestos Similares
4-Chloro-2-(furan-2-yl)pyrimidine: Similar structure but lacks the ethyl and methyl groups.
5-Ethyl-2-(furan-2-yl)pyrimidine: Similar structure but lacks the chlorine and methyl groups.
2-(Furan-2-yl)-6-methylpyrimidine: Similar structure but lacks the chlorine and ethyl groups.
Uniqueness: 4-Chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine is unique due to the presence of all three substituents (chlorine, ethyl, and methyl) on the pyrimidine ring, which can lead to distinct chemical and biological properties compared to its similar compounds.
Propiedades
IUPAC Name |
4-chloro-5-ethyl-2-(furan-2-yl)-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-3-8-7(2)13-11(14-10(8)12)9-5-4-6-15-9/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUCLFRCHZUGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)C2=CC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,3-Dimethylbutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1488255.png)
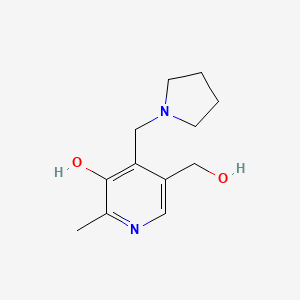

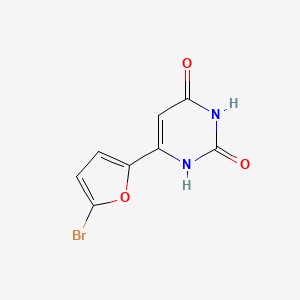
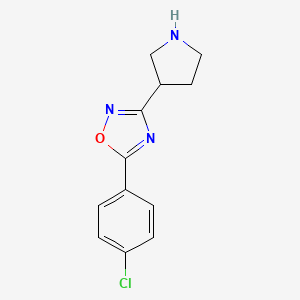
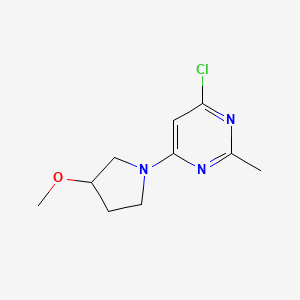
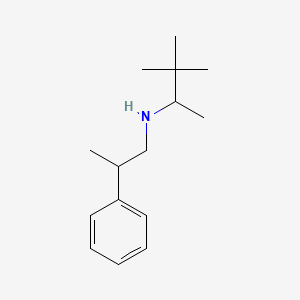
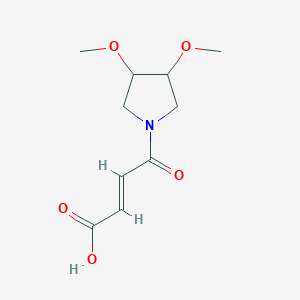


![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)
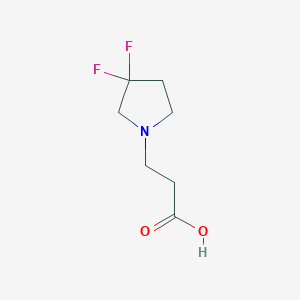
![(3,3-Dimethylbutan-2-yl)[(3-methoxyphenyl)methyl]amine](/img/structure/B1488277.png)

